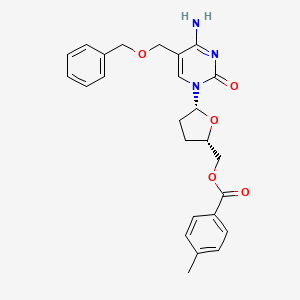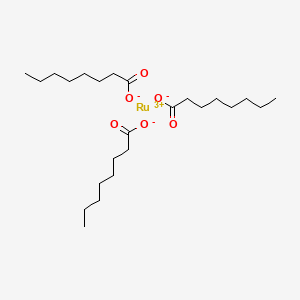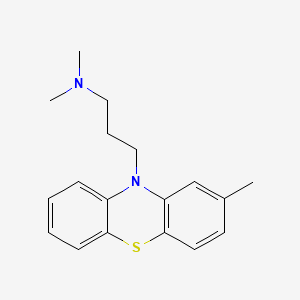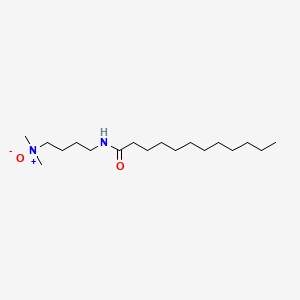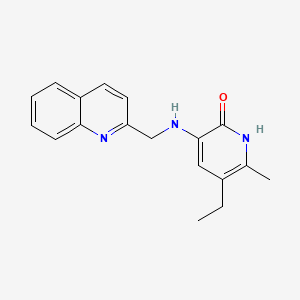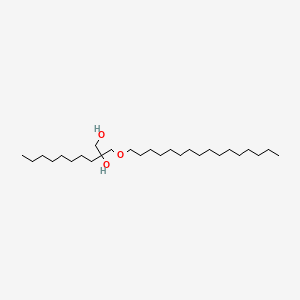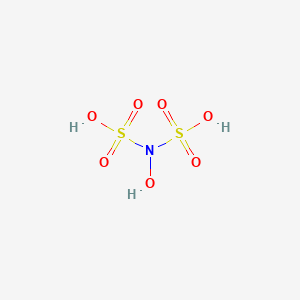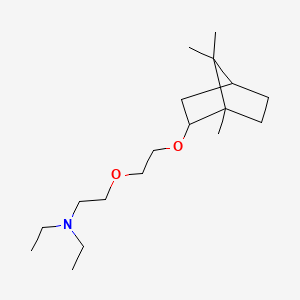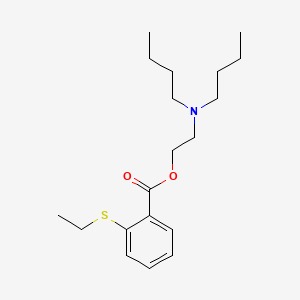
2-(dibutylamino)ethyl 2-ethylsulfanylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(dibutylamino)ethyl 2-ethylsulfanylbenzoate is a chemical compound with the molecular formula C19H31NO2S. It is known for its unique structure, which includes a dibutylamino group and an ethylsulfanylbenzoate moiety. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dibutylamino)ethyl 2-ethylsulfanylbenzoate typically involves the reaction of 2-ethylsulfanylbenzoic acid with 2-(dibutylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
2-(dibutylamino)ethyl 2-ethylsulfanylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Alkylated products.
科学的研究の応用
2-(dibutylamino)ethyl 2-ethylsulfanylbenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
作用機序
The mechanism of action of 2-(dibutylamino)ethyl 2-ethylsulfanylbenzoate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. For instance, it may inhibit certain enzymes involved in metabolic processes or bind to receptors, altering cellular signaling pathways .
類似化合物との比較
Similar Compounds
2-(dibutylamino)ethanol: Similar structure but lacks the ethylsulfanylbenzoate moiety.
2-(diethylamino)ethyl benzoate: Contains a diethylamino group instead of a dibutylamino group.
2-(dimethylamino)ethyl 2-ethylsulfanylbenzoate: Contains a dimethylamino group instead of a dibutylamino group.
Uniqueness
2-(dibutylamino)ethyl 2-ethylsulfanylbenzoate is unique due to the presence of both the dibutylamino group and the ethylsulfanylbenzoate moiety. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
特性
CAS番号 |
67049-67-6 |
|---|---|
分子式 |
C19H31NO2S |
分子量 |
337.5 g/mol |
IUPAC名 |
2-(dibutylamino)ethyl 2-ethylsulfanylbenzoate |
InChI |
InChI=1S/C19H31NO2S/c1-4-7-13-20(14-8-5-2)15-16-22-19(21)17-11-9-10-12-18(17)23-6-3/h9-12H,4-8,13-16H2,1-3H3 |
InChIキー |
JTONJFVSNBYBSC-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)CCOC(=O)C1=CC=CC=C1SCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


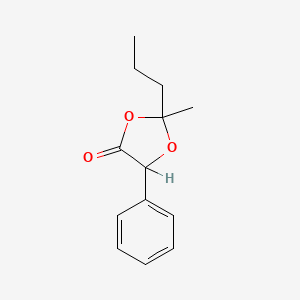
![[4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine](/img/structure/B12803651.png)
![6,7,7-Trimethoxybicyclo[4.2.0]octan-2-one](/img/structure/B12803653.png)
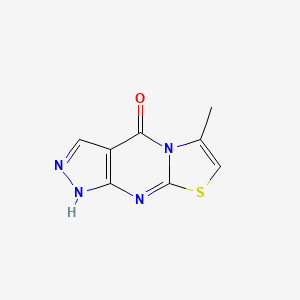
![[(1R,2S,6R,7R,8R)-4-[3-(dimethylamino)propyl]-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-8-yl] benzoate](/img/structure/B12803656.png)
